
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes an isopropyl group, a 2-oxo group, and a 1,2-dihydropyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves the use of terminal alkynes, isocyanates, and malonates. The process begins with the formation of copper acetylides, which then attack isocyanates to form a propargylic amide species. This intermediate further reacts with malonates in the presence of t-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The key steps involve the careful control of temperature, pressure, and the concentration of reactants to ensure the consistent formation of the desired product.
化学反応の分析
Types of Reactions
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
科学的研究の応用
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. . This action leads to the relaxation of blood vessels and a subsequent decrease in blood pressure. The compound’s unique structure allows it to interact with these channels effectively, making it a valuable candidate for further pharmacological studies.
類似化合物との比較
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has similar structural features but differs in the functional group attached to the pyridine ring.
2-oxo-1,2-dihydropyridine-3-carbonitrile: Another similar compound with a nitrile group instead of a carboxylate group.
2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group.
Uniqueness
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its isopropyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
propan-2-yl 2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-4-3-5-10-8(7)11/h3-6H,1-2H3,(H,10,11) |
InChIキー |
DLNSPIKCRMWPIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


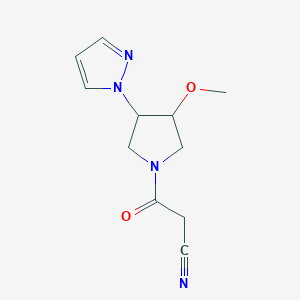

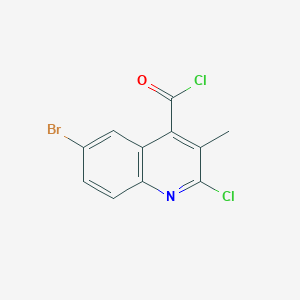
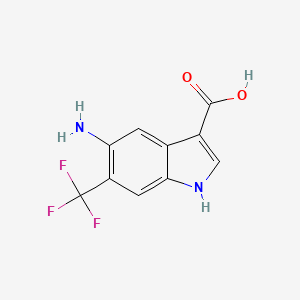
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
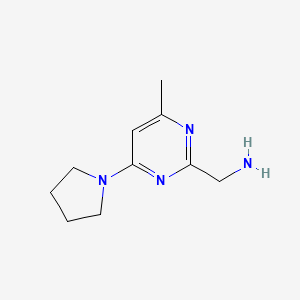

![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)

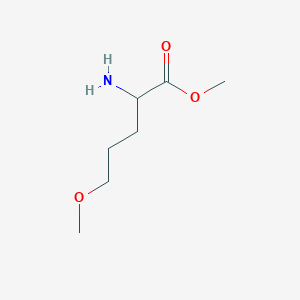
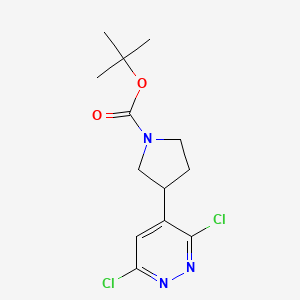
![N,2-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13336157.png)

![(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B13336169.png)
